Bombykol
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Overview
Description
Bombykol is a long-chain primary fatty alcohol. It has a role as a pheromone.
This compound is a natural product found in Bombyx mori and Hemileuca electra with data available.
Scientific Research Applications
Behavioral Analysis Using Bombykol
A study developed a system to measure the locomotion of silk moths (Bombyx Mori) upon stimulation with this compound, the synthetic pheromone. This study is significant for biomimetics of chemical plume tracing (CPT) behavior in moths (Chew et al., 2013).
Pheromone Biosynthesis
The biosynthesis pathway of this compound in the silk moth Bombyx mori was investigated, providing insights into the chemical processes and starting materials involved in the formation of this pheromone (Inoue & Hamamura, 1972).
Structural Analysis of Pheromone-Binding Proteins
Research on the structure of Bombyx mori pheromone-binding protein with bound this compound revealed insights into how pheromones are conveyed to nerve cell receptors. This study contributes to the understanding of signal transduction in insect communication (Sandler et al., 2000).
Sex Pheromone Uptake and Metabolism
Studies on the uptake of this compound by silk moth antennae help in understanding the interaction of pheromones with sensory receptors in insects. This research provides a foundation for exploring pheromone detection mechanisms (Kasang, 1974).
Investigation of Pheromone Receptors
Research identified candidate pheromone receptors in Bombyx mori, contributing to a deeper understanding of chemical communication and pheromone perception in moths (Krieger et al., 2005).
Pheromone Biosynthesis Regulation
Investigations into the regulation of this compound biosynthesis in Bombyx mori suggested the involvement of specific biochemical pathways and mechanisms, such as calmodulin and phosphoprotein phosphatase (Matsumoto et al., 1995).
Sensor Development Using this compound Receptor
A study explored the use of this compound receptors from Bombyx mori to develop sensors, showcasing potential applications in biological pest control and sex pheromone detection (Xu et al., 2019).
Properties
CAS No. |
1002-94-4 |
---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
(10Z,12E)-hexadeca-10,12-dien-1-ol |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4+,7-6- |
InChI Key |
CIVIWCVVOFNUST-DEQVHDEQSA-N |
Isomeric SMILES |
CCC/C=C/C=C\CCCCCCCCCO |
SMILES |
CCCC=CC=CCCCCCCCCCO |
Canonical SMILES |
CCCC=CC=CCCCCCCCCCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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